

# Ceftiofur's historical development and discovery timeline

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An In-depth Technical Guide to the Historical Development and Discovery of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ceftiofur**, a third-generation cephalosporin antibiotic, has become a cornerstone of veterinary medicine for treating bacterial infections in a wide range of animal species. This technical guide provides a comprehensive overview of the historical development and discovery timeline of **Ceftiofur**, from its initial synthesis to the approval of various modern formulations. It details the key scientific milestones, presents critical quantitative data in a structured format, outlines experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and development pathway.

#### Introduction

**Ceftiofur** is a semisynthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] First described in 1987, **Ceftiofur** was developed by The Upjohn Company (now part of Zoetis) to address the need for a potent and safe antibiotic for veterinary use.[5][6] This document traces its journey from a promising chemical entity to a widely used therapeutic agent.

# **Historical Development and Discovery Timeline**

### Foundational & Exploratory

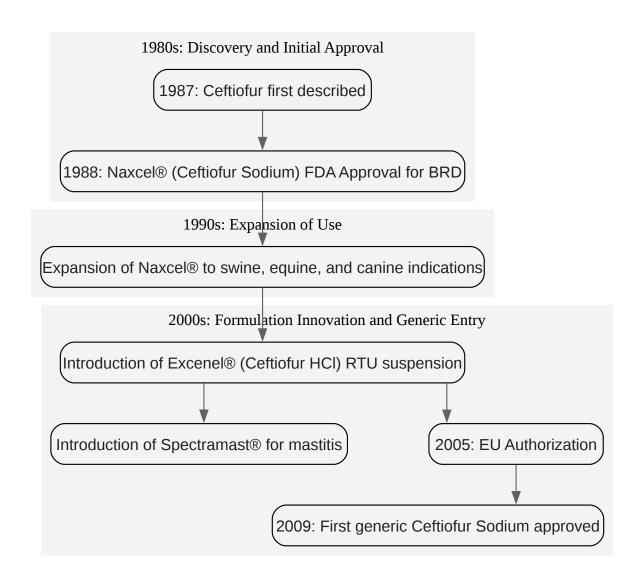




The development of **Ceftiofur** is marked by several key milestones, from its initial discovery to the introduction of various formulations designed to improve efficacy, convenience, and therapeutic coverage.

- 1987: **Ceftiofur** is first described in scientific literature as a new third-generation cephalosporin for veterinary use.[1][5]
- 1988: The first commercial formulation, Naxcel® (ceftiofur sodium), a sterile powder for reconstitution, receives its original New Animal Drug Application (NADA) approval from the U.S. Food and Drug Administration (FDA) for the treatment of bovine respiratory disease (BRD).[7][8]
- 1990s: The use of Naxcel® is expanded through supplemental NADA approvals to include other indications and species, such as swine bacterial respiratory disease, equine respiratory infections, and canine urinary tract infections.[7][9][10]
- Late 1990s/Early 2000s: Development of new formulations to improve ease of use and target specific diseases. This period saw the introduction of Excenel® (**ceftiofur** hydrochloride), a ready-to-use (RTU) sterile suspension.[11][12]
- 2005: Ceftiofur is authorized for use in the European Union, with Naxcel marketed by Zoetis Belgium SA.[1]
- Mid-2000s: Further innovation leads to intramammary formulations for treating mastitis in dairy cattle, marketed as Spectramast® LC (lactating cow) and Spectramast® DC (dry cow).
   [13][14][15]
- 2009: The first generic version of ceftiofur sodium sterile powder is approved by the FDA, filed by Cephazone Pharma, LLC.[16]





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Figure 1: Ceftiofur Development and Approval Timeline

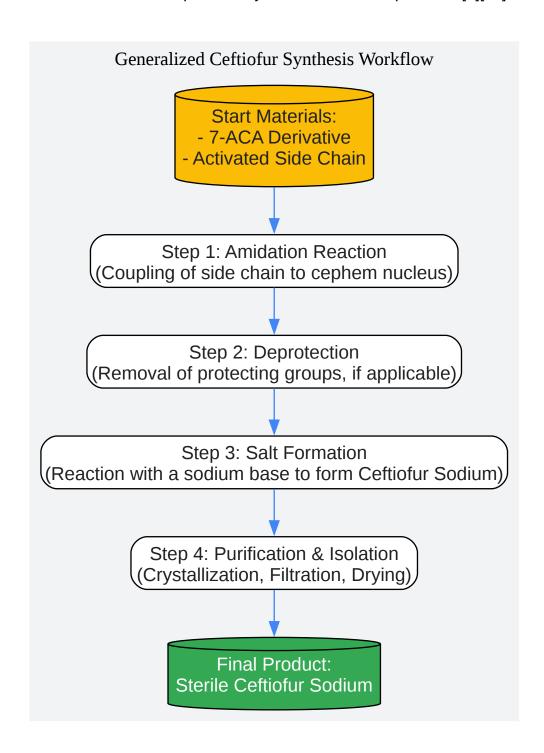
## **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, **Ceftiofur** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14][15]

• Target Binding: Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs).[1][3]



- Enzyme Inhibition: PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1][17]
- Cell Lysis: Inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][17]



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